
2-Methyl-N-(2-oxo-propyl)-benzamide
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Overview
Description
2-Methyl-N-(2-oxo-propyl)-benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an o-toluoyl group attached to an amino group, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-oxo-propyl)-benzamide typically involves the reaction of o-toluoyl chloride with an appropriate amine, followed by further chemical modifications. One common method involves the condensation of o-toluoyl chloride with 2-amino-1-propanol under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-oxo-propyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-N-(2-oxo-propyl)-benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-oxo-propyl)-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(p-Toluoylamino)-2-propanone: Similar structure but with a p-toluoyl group instead of an o-toluoyl group.
1-(m-Toluoylamino)-2-propanone: Similar structure but with an m-toluoyl group instead of an o-toluoyl group.
Uniqueness
2-Methyl-N-(2-oxo-propyl)-benzamide is unique due to the position of the toluoyl group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-methyl-N-(2-oxopropyl)benzamide |
InChI |
InChI=1S/C11H13NO2/c1-8-5-3-4-6-10(8)11(14)12-7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
SIPNBITYWJLXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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